molecular formula C9H9NO6 B14897901 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid

Cat. No.: B14897901
M. Wt: 227.17 g/mol
InChI Key: APGOBMZJQQMSBQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a hydroxyethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid typically involves the nitration of 3-(2-Hydroxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 3-(2-Hydroxyethoxy)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid and its derivatives depends on the specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The hydroxyethoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with the target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid:

    3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a propanoic acid backbone instead of a benzoic acid backbone.

Uniqueness

3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is unique due to the presence of both the hydroxyethoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile chemical transformations.

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

3-(2-hydroxyethoxy)-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)

InChI Key

APGOBMZJQQMSBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCO)[N+](=O)[O-]

Origin of Product

United States

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